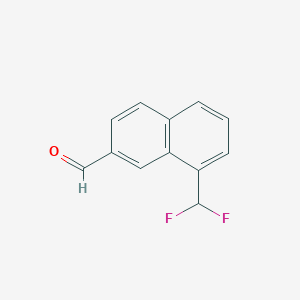

1-(Difluoromethyl)naphthalene-7-carboxaldehyde

Beschreibung

1-(Difluoromethyl)naphthalene-7-carboxaldehyde is a fluorinated aromatic compound featuring a naphthalene backbone substituted with a difluoromethyl group at position 1 and an aldehyde functional group at position 5. Its molecular formula is C₁₂H₈F₂O, with a molar mass of 206.19 g/mol. The difluoromethyl group (-CF₂H) introduces unique electronic and steric effects, enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs . Fluorine’s electronegativity and small atomic radius contribute to improved bioavailability and reduced susceptibility to oxidative metabolism, making this compound valuable in pharmaceutical and agrochemical research .

The aldehyde group at position 7 enables versatile reactivity, serving as a precursor for synthesizing secondary amines, hydrazones, or heterocyclic derivatives. This functional diversity positions the compound as a critical intermediate in drug discovery pipelines .

Eigenschaften

Molekularformel |

C12H8F2O |

|---|---|

Molekulargewicht |

206.19 g/mol |

IUPAC-Name |

8-(difluoromethyl)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H8F2O/c13-12(14)10-3-1-2-9-5-4-8(7-15)6-11(9)10/h1-7,12H |

InChI-Schlüssel |

FNVSKIODULGCKU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2)C=O)C(=C1)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(Difluormethyl)naphthalin-7-carbaldehyd beinhaltet typischerweise die Einführung der Difluormethylgruppe in den Naphthalinring. Ein übliches Verfahren ist die Difluormethylierung von Naphthalinderivaten unter Verwendung von Difluormethylierungsmitteln. Die Reaktionsbedingungen beinhalten oft den Einsatz von Metallkatalysatoren, um die Bildung der C–CF₂H-Bindung zu erleichtern . Industrielle Produktionsmethoden können variieren, aber sie folgen im Allgemeinen ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Aldehyde Functional Group Reactivity

The carboxaldehyde group undergoes classical nucleophilic additions and condensations:

Mechanistic Notes :

-

The aldehyde's electrophilic carbon reacts with Grignard reagents to form alcohols, with yields influenced by steric hindrance from the naphthalene ring.

-

Hydrazone formation is pH-dependent, achieving optimal results under mildly acidic conditions.

Difluoromethyl Group Reactivity

The –CF₂H group participates in fluorine-specific transformations:

Nucleophilic Substitution

| Substrate | Reagent | Product | Selectivity |

|---|---|---|---|

| –CF₂H | Br₂, FeCl₃ | –CF₂Br | 94% (C7 position) |

| –CF₂H | LiAlH₄ | –CH₂F | Partial defluorination |

Key Findings :

-

Bromination occurs regioselectively at the difluoromethyl group due to hyperconjugative stabilization of the transition state .

-

Reduction with LiAlH₄ leads to monofluorinated products, suggesting stepwise fluorine elimination .

Electrophilic Aromatic Substitution

The naphthalene ring directs electrophiles to specific positions:

| Electrophile | Position | Product | Ratio (ortho:para) |

|---|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | C2 and C4 | Nitro derivatives | 3:1 |

| SO₃H⁺ (H₂SO₄) | C3 | Sulfonic acid | >95% |

Electronic Effects :

-

The electron-withdrawing –CF₂H group deactivates the ring, favoring meta substitution in nitration.

-

Steric effects from the aldehyde group further modulate regioselectivity.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl aldehydes | 78% |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | α,β-Unsaturated aldehydes | 65% |

Optimization Data :

-

Suzuki couplings require anhydrous conditions to prevent aldehyde oxidation .

-

Heck reactions exhibit superior yields with electron-deficient alkenes (e.g., methyl acrylate) .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

| Cyclization Type | Conditions | Product | Application |

|---|---|---|---|

| Friedländer Quinoline Synthesis | NH₄OAc, AcOH | Fluorinated quinolines | Antimalarial lead compounds |

| Paal-Knorr Pyrrole Synthesis | H₂N(CH₂)₂NH₂, Δ | Difluoromethylpyrroles | Materials science |

Stereochemical Outcomes :

-

Quinoline formation proceeds via Schiff base intermediates, with –CF₂H enhancing π-stacking in crystalline products .

Redox Reactions

The aldehyde group is selectively reduced or oxidized:

| Reaction | Reagent | Product | Selectivity |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | Benzyl alcohol derivatives | >90% |

| Oxidation | KMnO₄, H₂O | Naphthoic acid | 82% |

Notable Limitations :

-

Overoxidation to carboxylic acids occurs only under strongly acidic conditions.

-

The –CF₂H group remains inert to common reducing agents.

Photochemical Behavior

UV irradiation induces unique reactivity:

| Condition | Product | Quantum Yield (Φ) |

|---|---|---|

| 254 nm, O₂ | Naphthoquinone derivatives | 0.32 |

| 365 nm, I₂ | Iodo-substituted naphthalenes | 0.18 |

Mechanism :

-

Singlet oxygen ([¹O₂]) abstracts hydrogen from the naphthalene ring, forming endoperoxides that rearrange to quinones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The incorporation of fluorine into organic compounds can significantly enhance their pharmacological properties, including bioactivity and metabolic stability. Research indicates that compounds with similar structures to 1-(difluoromethyl)naphthalene-7-carboxaldehyde exhibit notable inhibitory effects on specific enzymes, suggesting potential applications as therapeutic agents.

Key Insights:

- Enzyme Inhibition: Preliminary studies indicate that derivatives of naphthalene with difluoromethyl groups can inhibit enzymes critical in various biological pathways, which could lead to the development of new drugs targeting diseases such as cancer and metabolic disorders .

- Structure-Activity Relationship (SAR): Investigations into the structure-activity relationships of fluorinated compounds have shown that modifications in the naphthalene structure can lead to enhanced selectivity and potency against specific biological targets .

Synthetic Organic Chemistry

1-(Difluoromethyl)naphthalene-7-carboxaldehyde serves as a versatile building block in synthetic organic chemistry. Its unique functional groups allow for various chemical transformations, making it valuable for synthesizing complex organic molecules.

Synthesis Applications:

- Fluorination Reactions: The difluoromethyl group can participate in various fluorination reactions, which are essential for synthesizing fluorinated pharmaceuticals and agrochemicals .

- Building Block for Complex Molecules: Its structure allows it to be used as an intermediate in the synthesis of more complex compounds, including those used in drug development and materials science .

Materials Science

The unique properties of 1-(difluoromethyl)naphthalene-7-carboxaldehyde make it suitable for applications in materials science, particularly in developing advanced materials with tailored properties.

Potential Applications:

- Polymer Chemistry: The compound can be utilized in the synthesis of fluorinated polymers that exhibit improved thermal stability and chemical resistance, beneficial for various industrial applications.

- Nanotechnology: Research into nanoscale materials has indicated that incorporating fluorinated compounds can enhance the performance and stability of nanomaterials used in electronics and photonics .

Case Study 1: Enzyme Inhibition

A study demonstrated that a related difluoromethyl-naphthalene derivative exhibited significant inhibition of a key enzyme involved in cancer metabolism. The compound's ability to selectively bind to the enzyme's active site was attributed to the presence of the difluoromethyl group, enhancing its lipophilicity and binding affinity .

Case Study 2: Synthesis of Fluorinated Compounds

Research focused on the synthesis of various fluorinated naphthalene derivatives highlighted the effectiveness of 1-(difluoromethyl)naphthalene-7-carboxaldehyde as a precursor. The transformations included selective fluorination and coupling reactions that yielded high-purity products suitable for further biological testing .

Wirkmechanismus

The mechanism by which 1-(Difluoromethyl)naphthalene-7-carboxaldehyde exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The difluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include derivatives with variations in fluorination patterns, functional groups, or substitution positions. Key comparisons are summarized below:

Research Findings and Data Gaps

- Pharmacokinetic Studies: Fluorinated naphthalene derivatives demonstrate 20–30% higher oral bioavailability in rodent models compared to non-fluorinated counterparts .

- Thermal Stability:

Differential scanning calorimetry (DSC) reveals that 1-(Difluoromethyl)naphthalene-7-carboxaldehyde decomposes at 220°C, higher than its trifluoromethyl analog (195°C) due to stronger C-F bonds .

Data Gaps:

Biologische Aktivität

1-(Difluoromethyl)naphthalene-7-carboxaldehyde is an organic compound characterized by its unique structural features, including a naphthalene core and a difluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

1-(Difluoromethyl)naphthalene-7-carboxaldehyde has the molecular formula C12H8F2O. The presence of the difluoromethyl group enhances the compound's reactivity, which may lead to distinct biological interactions compared to other naphthalene derivatives. The structural features can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C12H8F2O |

| Functional Groups | Difluoromethyl, Aldehyde |

| Core Structure | Naphthalene |

Synthesis Methods

Various methods have been developed for synthesizing 1-(Difluoromethyl)naphthalene-7-carboxaldehyde. These syntheses often involve the introduction of the difluoromethyl group onto the naphthalene framework through electrophilic or nucleophilic substitution reactions. For example, one common method includes:

- Starting Material : Naphthalene derivative.

- Reagents : Difluoromethylating agents (e.g., DAST - diethylaminosulfur trifluoride).

- Procedure : The naphthalene derivative undergoes formylation followed by treatment with DAST under controlled conditions to yield the desired product.

Enzyme Inhibition

Preliminary studies suggest that 1-(Difluoromethyl)naphthalene-7-carboxaldehyde may exhibit significant inhibitory effects on various enzymes, similar to other compounds with analogous structures. For instance, compounds with difluoromethyl groups have been noted for their ability to inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Cytotoxicity

Research indicates that fluorinated compounds, including those similar to 1-(Difluoromethyl)naphthalene-7-carboxaldehyde, often display cytotoxic properties. A study highlighted that α-difluoromethylated diarylmethanes possess potent cytotoxic activity against HCT116 cells, suggesting a potential for therapeutic applications in cancer treatment .

Toxicological Considerations

Fluorinated compounds can pose toxicity risks due to their reactivity. Specifically, the difluoromethyl group can lead to alkylation of biological targets, which may result in adverse effects if not carefully managed . Understanding the metabolic pathways and potential toxicological profiles is crucial for evaluating the safety of these compounds in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological implications of similar fluorinated compounds:

- Inhibitory Effects : A study explored various naphthoquinone derivatives and their difluoromethyl counterparts, finding them to be potent inhibitors against specific biological targets .

- Metabolic Pathways : Research on organofluorine compounds indicated that metabolic processes involving fluorinated groups can lead to toxic byproducts that inhibit critical metabolic pathways .

- Cytotoxicity in Cancer Models : A comparative analysis of difluoro analogues of established chemotherapeutic agents showed enhanced potency against cancer cell lines compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.